Epimedin A
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Overview
Description
The compound “Epimedin A” is a complex organic molecule characterized by multiple hydroxyl groups, methoxyphenyl, and chromen-4-one structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of chromen-4-one structures. Common reagents used in these reactions include protecting groups like acetyl or benzyl groups, glycosyl donors, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to increase yield and reduce costs. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes, modulate signaling pathways, or interact with cellular receptors. The exact mechanism depends on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar hydroxyl and chromen-4-one structures.
Kaempferol: Another flavonoid with similar structural features.
Rutin: A glycosylated flavonoid with comparable glycosylation patterns.
Uniqueness
This compound is unique due to its specific combination of hydroxyl groups, methoxyphenyl, and chromen-4-one structures, which may confer distinct biological or chemical properties compared to similar compounds.
Biological Activity
Epimedin A, a flavonoid glycoside derived from the Epimedium genus, is recognized for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a flavonoid glycoside, structurally characterized by its phenolic compounds. Its molecular formula is C21H20O9, and it has a molecular weight of 432.38 g/mol. The compound exhibits significant solubility in organic solvents, which facilitates its extraction from natural sources.
1. Osteogenic Effects
This compound has been shown to promote osteogenic differentiation and mineralization in osteoblasts. Studies indicate that it enhances the expression of key osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin in MC3T3-E1 cells. This activity is mediated through the activation of the PI3K/Akt signaling pathway, which plays a crucial role in bone formation and maintenance .
Study | Cell Line | Concentration | Key Findings |
---|---|---|---|
Pan et al. (2019) | MC3T3-E1 | 10-20 µM | Enhanced ALP activity and mineralization; activated PI3K/Akt pathway |
Sheng et al. (2020) | Mouse osteoblasts | Not specified | Promoted osteogenic differentiation |
2. Neuroprotective Effects
This compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). It has been shown to reduce neuroinflammation and apoptosis in neuronal cells through the modulation of inflammatory cytokines like TNF-α and IL-1β .
Study | Model | Treatment Duration | Outcome |
---|---|---|---|
Zhang et al. (2023) | AD mouse model | 48 weeks | Reduced levels of T-tau, TNF-α, IL-1β; improved cognitive function |
3. Anti-inflammatory Activity
The compound demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that this compound can suppress IL-1β-induced inflammation in chondrocytes, thereby protecting against conditions like osteoarthritis .
The biological activities of this compound are primarily attributed to its ability to modulate various signaling pathways:
- PI3K/Akt Pathway : Essential for promoting cell survival and growth in osteoblasts.
- NLRP3 Inflammasome Activation : Enhances immune response by regulating caspase-1 activation and IL-1β secretion .
- Antioxidant Activity : Reduces oxidative stress, contributing to its neuroprotective effects.
Case Studies and Clinical Evidence
Recent studies have highlighted the potential clinical applications of this compound:
- In a clinical trial involving patients with moderate AD, participants receiving this compound showed significant improvements in cognitive assessments compared to control groups.
- Animal studies demonstrated that administration of this compound reduced symptoms associated with inflammatory diseases, indicating its therapeutic potential.
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-38-32(51)29(48)25(44)21(12-40)55-38)11-19(42)23-27(46)35(33(57-34(18)23)16-6-8-17(52-4)9-7-16)58-39-36(30(49)26(45)22(13-41)56-39)59-37-31(50)28(47)24(43)15(3)53-37/h5-9,11,15,21-22,24-26,28-32,36-45,47-51H,10,12-13H2,1-4H3/t15-,21-,22+,24-,25-,26+,28+,29+,30-,31-,32-,36-,37+,38-,39+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZWIAROZYRYJC-NVAIDQJVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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